

Crystal structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromobenzo[c]
[1,2,5]thiadiazole-4-carbaldehyde

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An In-depth Technical Guide to the Synthesis and Predicted Crystal Structure of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

Abstract

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a vital heterocyclic building block in the development of advanced organic electronic materials and potential therapeutic agents. Its unique electronic properties, stemming from the electron-deficient benzothiadiazole core combined with the versatile reactivity of its bromine and aldehyde functional groups, make it a molecule of significant interest. While its synthesis and spectroscopic characteristics are established, a definitive single-crystal X-ray structure has not yet been reported in the public domain. This technical guide provides a comprehensive overview of the molecule's known synthesis and properties. Furthermore, it presents a predictive analysis of its crystal structure and supramolecular assembly, drawing upon established principles of crystal engineering and comparative analysis of closely related, structurally characterized compounds. We hypothesize that the crystal packing is dominated by a combination of halogen bonding, weak hydrogen bonding, and π - π stacking, and we propose an experimental workflow for the definitive determination of its solid-state structure.

Introduction: The Benzothiadiazole Core in Functional Molecules

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry. Characterized by a benzene ring fused to a 1,2,5-thiadiazole ring, the BTD unit is a powerful electron acceptor.[4] This intrinsic electron deficiency, which arises from the electronegative nitrogen and sulfur atoms in the heterocyclic ring, allows for the creation of molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] This property is critical for applications in organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), where BTD derivatives often serve as the acceptor component in donor-acceptor systems.[5]

The functionalization of the BTD core allows for the fine-tuning of its electronic, optical, and solid-state properties. Halogenation, particularly bromination, is a key strategic choice for two primary reasons:

- **Electronic Perturbation:** The electron-withdrawing nature of bromine further lowers the energy levels of the BTD core, influencing the material's band gap and light-absorption characteristics.[2]
- **Synthetic Handle:** The bromine atom serves as a versatile leaving group for carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex π -conjugated systems.[2]

The introduction of a carbaldehyde (formyl) group provides an additional reactive site for condensation reactions, allowing for the extension of the molecular framework or attachment to other substrates. The title compound, 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, thus represents a highly valuable bifunctional intermediate, primed for the synthesis of advanced functional materials. Understanding its solid-state packing is crucial, as intermolecular interactions dictate bulk properties such as charge mobility, solubility, and thermal stability.

Synthesis and Spectroscopic Characterization

The molecular structure of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is confirmed through various spectroscopic methods, and its synthesis can be achieved via established protocols.

Molecular and Physical Properties

The compound presents as a slightly yellow crystalline powder with a melting point reported in the range of 185-194°C, indicating substantial intermolecular forces in the solid state.[2][6]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ BrN ₂ OS	[3]
Molecular Weight	243.08 g/mol	[3]
Appearance	Slightly yellow crystalline powder	[2]
Melting Point	185-186 °C	[6]
Purity	>98% (by NMR)	[2]

Synthesis Protocol

A reliable method for the synthesis of the title compound involves the hydrolysis of the corresponding dibromomethyl precursor. The causality behind this choice is the relative ease of installing the aldehyde functionality from a more stable intermediate.

Protocol: Synthesis from 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole[6]

- **Dissolution:** Dissolve 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (0.67 mmol) in acetonitrile (8 mL) in a round-bottom flask equipped with a reflux condenser.
- **Reagent Addition:** To the stirred solution, add an aqueous solution of silver nitrate (AgNO₃) (1.68 mmol in 1.7 mL of water). The use of AgNO₃ facilitates the hydrolysis by coordination to the bromine atoms, promoting their departure.
- **Reaction:** Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. A precipitate of silver bromide (AgBr) will have formed. Filter the mixture to remove the solid precipitate.
- **Extraction:** Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 20 mL).

- Washing & Drying: Combine the organic layers, wash with saturated brine (1 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO_4).
- Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde as a white or slightly yellow solid (typical yield >90%).

Spectroscopic Data

The identity and purity of the synthesized compound are confirmed by the following spectroscopic data:

- ^1H NMR (400 MHz, CDCl_3): δ 10.71 (s, 1H, -CHO), 8.09-8.03 (m, 2H, Ar-H). The downfield shift of the aldehyde proton is characteristic and due to the strong deshielding effect of the carbonyl group and the electron-deficient aromatic system.[3][6]
- ^{13}C NMR (100 MHz, CDCl_3): δ 188.0, 153.8, 152.1, 131.9, 131.5, 126.7, 121.7.[6]
- IR (KBr, cm^{-1}): 1702 (C=O stretch), 1526, 1268, 1102, 937, 879. The strong absorption at 1702 cm^{-1} is definitive for the aldehyde carbonyl group.[6]
- HRMS (FAB+): m/z calculated for $\text{C}_7\text{H}_3^{79}\text{BrN}_2\text{OS}$ $[\text{M}]^+$ 241.9149, found 241.9149.[6]

Predictive Analysis of the Crystal Structure

As of this writing, a solved crystal structure for 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is not available in the Cambridge Crystallographic Data Centre (CCDC) or peer-reviewed literature. However, based on the functional groups present, we can construct a robust hypothesis regarding the key intermolecular interactions that govern its supramolecular assembly.

Principal Intermolecular Synthons

The crystal packing will be a result of a delicate balance between several competing non-covalent interactions. The most influential of these are predicted to be:

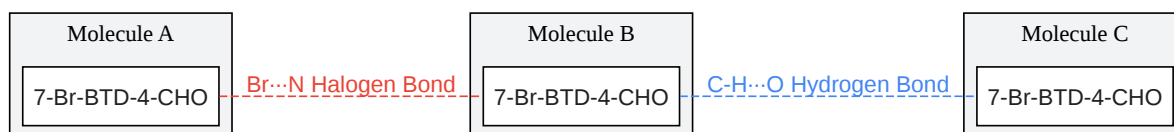
- Halogen Bonding (XB): The bromine atom at the 7-position is a prime candidate for forming halogen bonds. Due to the electron-withdrawing nature of the BTD ring, the bromine atom

possesses a region of positive electrostatic potential (a σ -hole) along the C-Br bond axis. This enables it to act as a halogen bond donor, interacting favorably with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the thiadiazole ring ($\text{Br}\cdots\text{N}$) or potentially the sulfur atom ($\text{Br}\cdots\text{S}$). This interaction is often highly directional and can be a dominant force in the crystal packing of brominated heterocycles.

- **Weak Hydrogen Bonding:** The aldehyde proton and the two aromatic protons are capable of acting as donors for weak $\text{C-H}\cdots\text{O}$ and $\text{C-H}\cdots\text{N}$ hydrogen bonds. The most likely acceptor is the aldehyde oxygen atom, which is the most electronegative site in the molecule. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in stabilizing the crystal lattice.
- **π - π Stacking:** The planar, electron-deficient BTD ring system is expected to form offset or slipped-stacking arrangements. This type of interaction is common for extended aromatic systems and is crucial for facilitating charge transport in organic semiconductor materials.
- **Chalcogen Bonding:** The sulfur atom in the thiadiazole ring can also participate in chalcogen bonding, acting as an electrophilic center that interacts with nucleophiles like the nitrogen or oxygen atoms of neighboring molecules ($\text{S}\cdots\text{N}$ or $\text{S}\cdots\text{O}$).

Hypothetical Supramolecular Assembly

We predict that the dominant interactions will form a layered or herringbone-type structure. A plausible motif involves chains or ribbons of molecules linked by head-to-tail $\text{Br}\cdots\text{N}$ halogen bonds and $\text{C-H}\cdots\text{O}$ hydrogen bonds. These ribbons would then pack into layers stabilized by π - π stacking interactions between the BTD cores of adjacent ribbons.



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- To cite this document: BenchChem. [Crystal structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1375072#crystal-structure-of-7-bromobenzo-c-thiadiazole-4-carbaldehyde\]](https://www.benchchem.com/product/b1375072#crystal-structure-of-7-bromobenzo-c-thiadiazole-4-carbaldehyde)

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